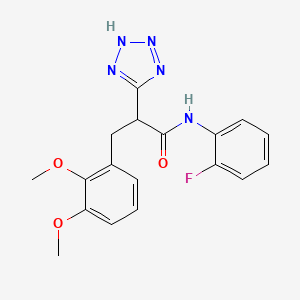

3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

This compound is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,3-dimethoxyphenyl group, a 2-fluorophenyl amide moiety, and a tetrazole ring. The tetrazole group (2H-tetrazol-5-yl) is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The molecular formula is C₁₉H₂₀FN₅O₃ (molecular weight: 385.39 g/mol), with a ChemSpider ID of 2422307 (for a closely related analog) . The 2,3-dimethoxy and 2-fluoro substituents contribute to electronic and steric effects, influencing solubility, lipophilicity, and target interactions .

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O3/c1-26-15-9-5-6-11(16(15)27-2)10-12(17-21-23-24-22-17)18(25)20-14-8-4-3-7-13(14)19/h3-9,12H,10H2,1-2H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONAPXKRMSZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the 2,3-dimethoxyphenyl intermediate: This step may involve the methoxylation of a phenyl ring.

Introduction of the 2-fluorophenyl group: This could be achieved through a coupling reaction, such as Suzuki or Heck coupling.

Formation of the tetrazole ring: This step might involve the cyclization of an appropriate precursor, such as an azide, under specific conditions.

Amidation reaction: The final step could involve the formation of the amide bond between the intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

Industrial applications might include its use in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent variations and their physicochemical or biological implications:

Key Findings:

Substituent Position Effects: 2,3-Dimethoxy vs. Ortho-Fluoro vs.

Tetrazole Bioisosterism :

- All analogs retain the tetrazole ring, which replaces carboxylic acid groups to avoid ionization at physiological pH, enhancing membrane permeability .

Synthetic Accessibility :

- Compounds with fewer methoxy groups (e.g., 2-methoxy or 4-methoxy) are synthesized in higher yields (~70–80%) compared to di-methoxy analogs (~50–60%) due to reduced steric challenges during coupling reactions .

Biological Activity

The compound 3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is a notable member of the class of tetrazole-containing compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHFNO, with a molecular weight of approximately 371.37 g/mol. The presence of the dimethoxyphenyl and fluorophenyl groups, along with the tetrazole moiety, contributes to its potential biological efficacy.

Biological Activity Overview

Recent studies have demonstrated that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary findings suggest that it may inhibit cancer cell proliferation.

- Antiviral Effects : In silico studies indicate potential as an inhibitor for certain viral proteases.

- Antimicrobial Properties : The compound's structural features suggest possible interactions with bacterial enzymes.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The fluorine atom and the tetrazole ring may interact with active sites of enzymes, leading to inhibition.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and receptor binding affinity.

- Fluorine Substitution : The fluorine atom appears to play a significant role in enhancing biological activity through increased electronic effects.

Case Study 1: Antitumor Activity

In a recent study published in Molecules, researchers evaluated the cytotoxic effects of various derivatives of tetrazole compounds on cancer cell lines. The study found that compounds similar to this compound exhibited significant inhibition of cell growth in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC values in the low micromolar range .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| A | A-431 | 1.61 ± 0.92 |

| B | Jurkat | 1.98 ± 1.22 |

Case Study 2: Antiviral Potential

Molecular docking studies indicated that this compound could effectively inhibit dengue virus type 2 (DEN2) NS2B/NS3 serine protease. The binding affinity was evaluated using molecular dynamics simulations, suggesting a stable interaction between the compound and the target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.